Cas no 2059998-99-9 (5,5-dimethyl-2-oxopiperidine-3-carboxylic acid)

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- CID 131278430
- 3-Piperidinecarboxylic acid, 5,5-dimethyl-2-oxo-
- 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid
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- MDL: MFCD30477026
- インチ: 1S/C8H13NO3/c1-8(2)3-5(7(11)12)6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)
- InChIKey: QTDRWAMSIRHQFO-UHFFFAOYSA-N
- SMILES: N1CC(C)(C)CC(C(O)=O)C1=O
じっけんとくせい
- 密度みつど: 1.143±0.06 g/cm3(Predicted)
- Boiling Point: 391.1±35.0 °C(Predicted)
- 酸度系数(pKa): 3.42±0.40(Predicted)
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319192-2.5g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 2.5g |
$1428.0 | 2023-09-05 | ||
Enamine | EN300-319192-0.05g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 0.05g |
$612.0 | 2023-09-05 | ||
Enamine | EN300-319192-5.0g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 5.0g |
$2110.0 | 2023-02-24 | ||
Enamine | EN300-319192-0.5g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 0.5g |
$699.0 | 2023-09-05 | ||
Enamine | EN300-319192-10.0g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 10.0g |
$3131.0 | 2023-02-24 | ||
Enamine | EN300-319192-1g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 1g |
$728.0 | 2023-09-05 | ||
Enamine | EN300-319192-5g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 5g |
$2110.0 | 2023-09-05 | ||
Enamine | EN300-319192-1.0g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-319192-0.1g |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 0.1g |
$640.0 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046689-5g |
5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid |
2059998-99-9 | 95% | 5g |
¥8218.0 | 2023-03-11 |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
5,5-dimethyl-2-oxopiperidine-3-carboxylic acidに関する追加情報
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid (CAS 2059998-99-9): A Versatile Building Block in Organic Synthesis
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid (CAS 2059998-99-9) is an important heterocyclic compound that has gained significant attention in pharmaceutical and chemical research. This piperidine derivative serves as a valuable building block for the synthesis of various biologically active molecules. Its unique structural features, including the 5,5-dimethyl substitution pattern and carboxylic acid functionality, make it particularly useful in medicinal chemistry applications.
The compound's molecular formula is C8H13NO3, with a molecular weight of 171.19 g/mol. As a white to off-white crystalline powder, it typically shows good stability under standard storage conditions. Researchers value this oxopiperidine carboxylic acid derivative for its balanced properties of moderate polarity and good solubility in common organic solvents, which facilitates its use in various synthetic transformations.
In recent years, the demand for 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid has increased significantly due to its applications in drug discovery programs. Many pharmaceutical companies are exploring this compound as a key intermediate for developing novel therapeutic agents targeting neurological disorders and metabolic diseases. The piperidine scaffold is particularly attractive because of its prevalence in FDA-approved drugs and its ability to modulate biological targets effectively.
The synthesis of 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid typically involves multi-step processes starting from readily available precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce environmental impact while maintaining high yields and purity. Many researchers are currently investigating catalytic methods and flow chemistry techniques to optimize the production of this valuable compound.
From a structural perspective, the presence of both ketone and carboxylic acid functional groups in 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid provides multiple sites for chemical modification. This characteristic makes it particularly useful for creating structure-activity relationship (SAR) libraries in medicinal chemistry programs. The dimethyl substitution at the 5-position introduces steric effects that can influence both the compound's reactivity and the biological activity of derived molecules.
Recent publications have highlighted the use of 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid in the development of enzyme inhibitors, particularly those targeting proteases and kinases. The compound's ability to serve as a conformationally constrained amino acid analog has made it valuable in peptide mimetic design. Additionally, its applications extend to material science, where it's being explored as a monomer for specialty polymers with unique properties.
The global market for piperidine derivatives like 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid is experiencing steady growth, driven by increasing R&D investments in the pharmaceutical sector. Many suppliers now offer this compound with various purity grades, from research-grade (90-95%) to high-purity (>98%) materials suitable for advanced applications. The compound's CAS number 2059998-99-9 serves as a unique identifier that facilitates global trade and regulatory compliance.
Quality control of 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Storage recommendations generally suggest keeping the material in a cool, dry place, protected from moisture and light to maintain stability over extended periods.
From a regulatory standpoint, 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid is not currently classified as hazardous under major chemical regulations. However, as with all laboratory chemicals, proper handling procedures should be followed. The compound's safety profile and relatively low toxicity make it attractive for research applications, though standard laboratory precautions should always be observed.
Looking to the future, researchers anticipate expanding applications for 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid in bioconjugation chemistry and drug delivery systems. The carboxylic acid group offers opportunities for creating ester or amide derivatives, while the ketone functionality can participate in various condensation reactions. These versatile reactivity patterns position the compound as a valuable tool in modern synthetic chemistry.
For researchers working with 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid, several key considerations should be noted. The compound's stereochemistry can influence its reactivity and the properties of derived products. While the racemic form is most commonly available, some suppliers offer enantiomerically pure versions for specialized applications. The choice between these forms depends on the specific research goals and the desired properties of the final products.
In conclusion, 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid (CAS 2059998-99-9) represents an important chemical building block with diverse applications in pharmaceutical research and specialty chemical synthesis. Its unique structural features, combined with favorable physicochemical properties, ensure its continued relevance in scientific research. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its position as a valuable tool for chemists working in both academic and industrial settings.
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